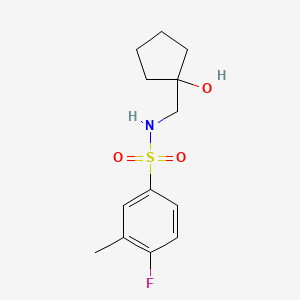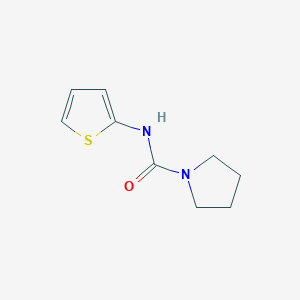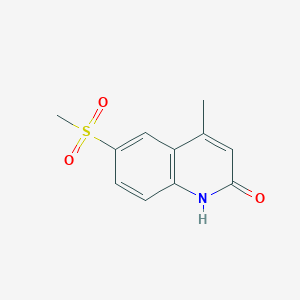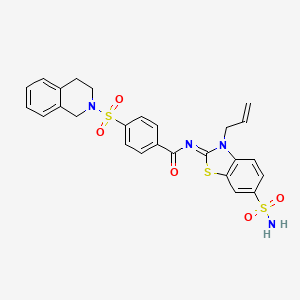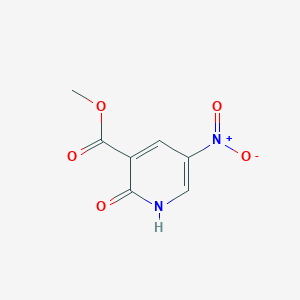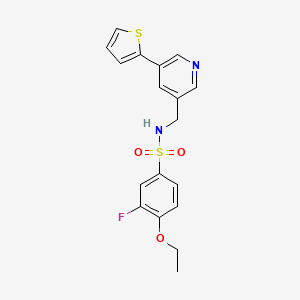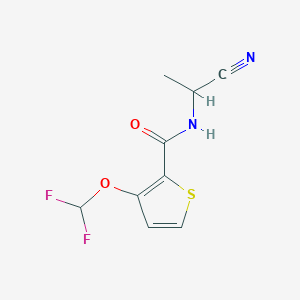![molecular formula C11H18Cl2N2O B2984683 [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride CAS No. 1402232-94-3](/img/structure/B2984683.png)
[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride, also known as POMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. POMA is a small molecule that belongs to the class of oxanamines and has a unique chemical structure that makes it an attractive target for drug design.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for '[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride' involves the reaction of 4-(Pyridin-3-yl)oxan-4-ylmethanol with hydrochloric acid in the presence of a dehydrating agent to form the dihydrochloride salt of the desired compound.
Starting Materials
4-(Pyridin-3-yl)oxan-4-ylmethanol, Hydrochloric acid, Dehydrating agent
Reaction
Add 4-(Pyridin-3-yl)oxan-4-ylmethanol to a reaction flask, Add hydrochloric acid to the reaction flask, Add a dehydrating agent to the reaction flask, Heat the reaction mixture to reflux for several hours, Cool the reaction mixture and filter the resulting solid, Wash the solid with cold diethyl ether, Dry the solid under vacuum to obtain '[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride'
作用機序
The mechanism of action of [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and the interaction with DNA and RNA. [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride has also been found to interact with RNA polymerase, suggesting that it may have applications in the regulation of gene expression.
生化学的および生理学的効果
[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride has been shown to possess a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the replication of certain viruses. [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride has also been shown to have neuroprotective effects, making it a potential target for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride is its relatively simple synthesis method, which allows for large-scale production. [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride is also stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride is its limited solubility in water, which can make it difficult to work with in certain experiments. In addition, further research is needed to fully understand the mechanism of action of [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride and its potential applications in drug development.
将来の方向性
There are many potential future directions for research on [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride. One area of interest is the development of [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride-based enzyme inhibitors for the treatment of various diseases. Another area of interest is the use of [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride in gene therapy, where it may be used to regulate gene expression. Finally, further research is needed to fully understand the mechanism of action of [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride and its potential applications in drug discovery and development.
科学的研究の応用
[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride has also been found to inhibit the activity of certain enzymes, making it a potential target for enzyme inhibitors. In addition, [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride has been shown to interact with DNA and RNA, suggesting that it may have applications in gene therapy.
特性
IUPAC Name |
(4-pyridin-3-yloxan-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c12-9-11(3-6-14-7-4-11)10-2-1-5-13-8-10;;/h1-2,5,8H,3-4,6-7,9,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWQZNSZKPFVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

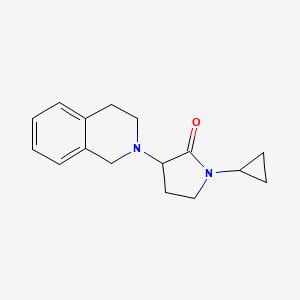
![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2984601.png)
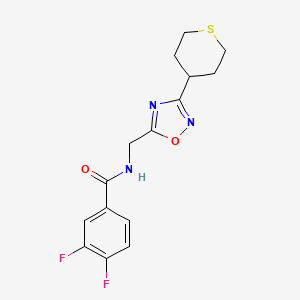
![N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2984605.png)
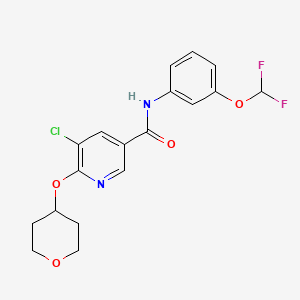
![N-benzyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2984607.png)
![1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone](/img/structure/B2984608.png)
